molecular formula C15H14O B1604571 1,2-Diphenylpropan-1-one CAS No. 2042-85-5

1,2-Diphenylpropan-1-one

Cat. No.: B1604571
CAS No.: 2042-85-5
M. Wt: 210.27 g/mol
InChI Key: CQLXSFDDEBUZQZ-UHFFFAOYSA-N
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Description

1,2-Diphenylpropan-1-one is an organic compound with the molecular formula C15H14O. It is also known as benzyl phenyl ketone. This compound is characterized by the presence of two phenyl groups attached to a central carbonyl group, making it a member of the ketone family. It is a white solid with a melting point of 32 to 34°C and a boiling point of 330°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylpropan-1-one can be synthesized through several methods:

    Friedel-Crafts Acylation: This method involves the reaction of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Ketonic Decarboxylation: Another method involves the ketonic decarboxylation of phenylacetic acid. In this process, phenylacetic acid is reacted with acetic anhydride and anhydrous potassium acetate under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the product .

Mechanism of Action

Comparison with Similar Compounds

1,2-Diphenylpropan-1-one can be compared with other similar compounds such as:

This compound stands out due to its unique combination of chemical properties and versatility in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

1,2-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLXSFDDEBUZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285819
Record name 1,2-diphenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2042-85-5
Record name NSC42897
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Record name 1,2-diphenylpropan-1-one
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Record name 2042-85-5
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Synthesis routes and methods I

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.011 g (0.05 mmol) of palladium (II) acetate, 1.442 g (15 mmol) of sodium-tert-butoxide and 10 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.026 g (0.05 mmol) of tri-tert-butylphosphonium tetraphenylborate obtained in Example A-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 30 minutes. 1.570 g (10 mmol) of bromobenzene was added, followed by stirring at 25° C. for 30 minutes. 1.476 g (11 mmol) of propiophenone was added, followed by stirring at 25° C. for 17 hours. After the completion of the reaction, 5 ml of water was added, followed by separation. The organic phase was purified by column chromatography to afford 2.065 g of 1,2-diphenyl-1-propanone (yield: 98 mol % based on bromobenzene). The identification of the product was made by mass spectroscopy, 1H-NMR and 13C-NMR.
Quantity
1.442 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Quantity
1.476 g
Type
reactant
Reaction Step Four
Quantity
0.011 g
Type
catalyst
Reaction Step Five
Quantity
0.026 g
Type
catalyst
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.022 g (0.1 mmol) of palladium (II) acetate, 0.721 g (7.5 mmol) of sodium-tert-butoxide and 5 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.052 g (0.1 mmol) of tri-tert-butylphosphonium tetraphenylborate obtained in Example A-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 22° C. for 30 minutes. 0.563 g (5 mmol) of chlorobenzene was added, followed by stirring at 22° C. for 30 minutes. 0.738 g (5.5 mmol) of propiophenone was added, followed by stirring at 70° C. for 6 hours. After the completion of the reaction, 2.5 ml of water was added, followed by separation. The organic phase was purified by column chromatography to afford 0.814 g of 1,2-diphenyl-1-propanone (yield: 77 mol % based on chlorobenzene). The identification of the product was made by mass spectroscopy, 1H-NMR and 13C-NMR.
Quantity
0.721 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.563 g
Type
reactant
Reaction Step Three
Quantity
0.738 g
Type
reactant
Reaction Step Four
Quantity
0.022 g
Type
catalyst
Reaction Step Five
Quantity
0.052 g
Type
catalyst
Reaction Step Six
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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